molecular formula C20H20N4O B10980748 N-[3-(1H-benzimidazol-2-yl)propyl]-1-methyl-1H-indole-5-carboxamide

N-[3-(1H-benzimidazol-2-yl)propyl]-1-methyl-1H-indole-5-carboxamide

Cat. No.: B10980748
M. Wt: 332.4 g/mol
InChI Key: LPJWZEGFEVMGOF-UHFFFAOYSA-N
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Description

N-[3-(1H-benzimidazol-2-yl)propyl]-1-methyl-1H-indole-5-carboxamide is a complex organic compound that features both benzimidazole and indole moieties. These structures are known for their significant biological activities and are often found in pharmacologically active compounds. The benzimidazole ring is a well-known pharmacophore, while the indole ring is a common structure in many natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-benzimidazol-2-yl)propyl]-1-methyl-1H-indole-5-carboxamide typically involves multiple steps. The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with formic acid or its equivalents . The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes . The final step involves coupling the benzimidazole and indole moieties through a suitable linker, such as a propyl chain, under appropriate reaction conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis .

Scientific Research Applications

Anticancer Applications

Research indicates that derivatives of benzimidazole compounds, including N-[3-(1H-benzimidazol-2-yl)propyl]-1-methyl-1H-indole-5-carboxamide, exhibit promising anticancer properties.

Case Studies

  • Anticancer Activity Evaluation : In vitro studies have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, including colorectal carcinoma (HCT116). The IC50 values reported indicate strong anticancer activity, comparable to established chemotherapeutics such as 5-fluorouracil (5-FU) .
  • Selectivity and Safety : Further investigations into selectivity revealed that the compound preferentially targets cancer cells over normal cells, suggesting a favorable safety profile. Toxicity studies indicated a higher selectivity index against HEK-293 cell lines at respective IC50 concentrations .

Antimicrobial Applications

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity.

Antimicrobial Efficacy

Studies have reported significant antimicrobial effects against both Gram-positive and Gram-negative bacteria, as well as fungal strains. The minimum inhibitory concentrations (MIC) for various derivatives have been documented as follows:

CompoundMIC (µM)Target Organisms
N11.27Staphylococcus aureus
N81.43Escherichia coli
N222.60Klebsiella pneumoniae
N232.65Candida albicans

These findings suggest that the compound could be developed further as a potential antimicrobial agent, particularly in treating infections caused by resistant strains .

Mechanism of Action

The mechanism of action of N-[3-(1H-benzimidazol-2-yl)propyl]-1-methyl-1H-indole-5-carboxamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with DNA and proteins, potentially inhibiting their function . The indole moiety can interact with various receptors and enzymes, modulating their activity . Together, these interactions can lead to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1H-benzimidazol-2-yl)propyl]-1-methyl-1H-indole-5-carboxamide is unique due to the combination of benzimidazole and indole moieties, which can provide a synergistic effect in its biological activities. This combination is not commonly found in other compounds, making it a valuable target for further research .

Biological Activity

N-[3-(1H-benzimidazol-2-yl)propyl]-1-methyl-1H-indole-5-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H20N4OC_{20}H_{20}N_4O. The compound features an indole core, which is known for its diverse biological properties, and a benzimidazole moiety that enhances its pharmacological profile.

Research indicates that compounds containing both indole and benzimidazole structures can exhibit multiple mechanisms of action. These include:

  • Inhibition of Kinases : The compound has shown potential in inhibiting various kinases, which play critical roles in cancer cell signaling pathways. For instance, it may target the RSK (p90 ribosomal S6 kinase) pathway, which is involved in cell growth and survival.
  • Anticancer Activity : The indole derivatives have been reported to induce apoptosis in cancer cells by activating caspases and modulating cell cycle regulators such as cyclin-dependent kinases (CDKs) .

Anticancer Efficacy

The anticancer activity of this compound has been evaluated against various cancer cell lines. Below is a summary table of its cytotoxic effects:

Cell LineIC50 (μM)Mechanism of Action
MCF7 (Breast)12.50Induces apoptosis via caspase activation
HCT116 (Colon)39.70Inhibition of CDK activity
A549 (Lung)26.00Modulates Akt-NFκB signaling

Study on Indole Derivatives

A comprehensive review highlighted the anticancer potential of various indole derivatives, including those similar to this compound. In one study, derivatives demonstrated significant inhibitory effects on multiple cancer types, including breast and colon cancers . The study concluded that the structural modifications in indoles and benzimidazoles could enhance their anticancer properties.

In Vivo Studies

In vivo studies have also been conducted to assess the therapeutic efficacy of this compound. For example, animal models treated with this compound showed reduced tumor growth and improved survival rates compared to control groups .

Properties

Molecular Formula

C20H20N4O

Molecular Weight

332.4 g/mol

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)propyl]-1-methylindole-5-carboxamide

InChI

InChI=1S/C20H20N4O/c1-24-12-10-14-13-15(8-9-18(14)24)20(25)21-11-4-7-19-22-16-5-2-3-6-17(16)23-19/h2-3,5-6,8-10,12-13H,4,7,11H2,1H3,(H,21,25)(H,22,23)

InChI Key

LPJWZEGFEVMGOF-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(=O)NCCCC3=NC4=CC=CC=C4N3

Origin of Product

United States

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